molecular formula C14H17FN2O3 B1191823 OPB-111077

OPB-111077

Cat. No. B1191823
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OPB-111077 is an rally bioavailable inhibitor of one or more signal transducer and activator of transcription (STAT) protein(s), with potential antineoplastic activity. Upon oral administration, OPB-111077 binds to and inhibits the phosphorylation of STATs. This prevents binding of STATs to DNA sequences on a variety of STAT-responsive gene promoters, which may result in the inhibition of both STAT-mediated transcription and tumor cell proliferation.

Scientific Research Applications

Inhibition of STAT3 and Mitochondrial Oxidative Phosphorylation

OPB-111077 is a novel inhibitor of STAT3 and mitochondrial oxidative phosphorylation, showing promising anticancer activity in preclinical models. It has been evaluated in a phase I study involving patients with advanced cancers. The study focused on determining the tolerability, pharmacokinetics, and clinical activity of OPB-111077 as monotherapy. Notably, a partial response was observed in a patient with diffuse large B-cell lymphoma, and several other subjects with diverse tumor types experienced stable disease or minor responses for extended periods (Tolcher et al., 2018).

Combination Therapy Strategy in Lymphoma

OPB-111077 has been explored as part of a combination therapy strategy for lymphoma. Research indicates that it enhances the effect of alkylating agents by shifting glycolytically dominant tumors to OXPHOS dominant ones. This reprogramming enhances the antitumor effect of OPB-111077. The combination of OPB-111077 with alkylating agents, such as cyclophosphamide or bendamustine, showed synergistic effects in xenograft mouse models using human diffuse large B-cell lymphoma cell lines (Ohi et al., 2021).

Treatment of Acute Myeloid Leukemia

In another study, the combination of OPB-111077 with decitabine and venetoclax was tested for treating newly diagnosed or relapsed/refractory acute myeloid leukemia (AML). This combination showed preliminary anti-leukemic efficacy and was well tolerated, suggesting the potential for OPB-111077 in AML treatment (Wilde et al., 2020).

Study in Advanced Hepatocellular Carcinoma

A phase I study assessed OPB-111077 in patients with advanced hepatocellular carcinoma who failed on sorafenib. The study aimed to determine the maximum tolerated dose and safety profile, finding OPB-111077 to be well tolerated but with limited efficacy outcomes. Further investigation into the role of the STAT3 signaling pathway in hepatocellular carcinoma and the development of biomarkers for STAT3 inhibitors are recommended (Yoo et al., 2018).

properties

Molecular Formula

C14H17FN2O3

SMILES

Unknown

Appearance

Solid powder

synonyms

OPB-111077;  OPB111077;  OPB 111077.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.